

Application Notes and Protocols for Flow Cytometry Analysis with SR-29065 Treatment

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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SR-29065 is a potent and selective synthetic agonist of the nuclear receptor REV-ERB α .^{[1][2]} REV-ERB α is a critical component of the circadian clock and functions as a transcriptional repressor, playing a key role in regulating gene expression involved in metabolism, inflammation, and cell proliferation. Dysregulation of REV-ERB α has been implicated in various diseases, including cancer and autoimmune disorders. **SR-29065**, by activating REV-ERB α , offers a promising therapeutic strategy for these conditions.

Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like **SR-29065**.^{[3][4]} This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. These application notes provide detailed protocols for utilizing flow cytometry to assess key cellular responses to **SR-29065** treatment, including cell cycle progression, apoptosis, and T-cell proliferation. The provided methodologies, data interpretation guidelines, and visual aids are designed to facilitate the seamless integration of **SR-29065** into your research and drug discovery workflows.

Mechanism of Action

SR-29065 exerts its effects by binding to and activating REV-ERB α , a nuclear receptor that transcriptionally represses its target genes. One of the key mechanisms by which REV-ERB α

agonists impact cancer cells is through the induction of apoptosis and cell cycle arrest. REV-ERB α has been shown to directly target and repress the expression of CCNA2, the gene encoding Cyclin A2.[3] Cyclin A2 is a crucial protein for the progression of the cell cycle, particularly through the S and G2/M phases. By downregulating Cyclin A2, **SR-29065** can induce a G0/G1 phase cell cycle arrest. Furthermore, REV-ERB α agonists have been demonstrated to induce apoptosis in cancer cells, a process that is often linked to the inhibition of autophagy.

In the context of the immune system, REV-ERB α activation can modulate inflammatory responses. This includes influencing the proliferation and function of various immune cell subsets, such as T-cells. Therefore, flow cytometry can be employed to assess the immunomodulatory properties of **SR-29065**.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of cells treated with a REV-ERB α agonist. While specific values for **SR-29065** may vary depending on the cell line and experimental conditions, these tables provide an expected trend and a template for data presentation.

Table 1: IC50 Values of REV-ERB Agonists in Various Cancer Cell Lines

Cell Line	Cancer Type	REV-ERB Agonist	IC50 (μ M)
MDA-MB-231	Breast Cancer	SR9011	~10
T-47D	Breast Cancer	Compound 34	0.43 \pm 0.01
MCF-7	Breast Cancer	Compound 35	17.2 μ g/mL
HepG2	Liver Cancer	Compound 51	16.2 μ M
PC-3	Pancreatic Cancer	Compound 1/2	10-50
HCT116	Colorectal Cancer	Compound 1/2	10-50
A549	Lung Cancer	Compound 57c	3.8 \pm 0.1
HeLa	Cervical Cancer	Compound 57c	3.0 \pm 0.5

Note: The IC50 values presented are for various REV-ERB agonists and related compounds and are intended to provide a general reference. Actual IC50 values for **SR-29065** should be determined empirically for each cell line.

Table 2: Effect of REV-ERB α Agonist on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment	% Cells in G0/G1	% Cells in S Phase	% Cells in G2/M Phase
Vehicle Control	55.2 \pm 2.1	30.5 \pm 1.8	14.3 \pm 1.5
SR9011 (10 μ M)	68.7 \pm 2.5	18.9 \pm 1.9	12.4 \pm 1.3

Data is representative of treatment with the REV-ERB α agonist SR9011 for 24 hours.[3] A similar trend of G0/G1 arrest is expected with **SR-29065** treatment.

Table 3: Induction of Apoptosis by REV-ERB α Agonist in Multiple Myeloma Cells

Treatment	% Annexin V Positive Cells
Vehicle Control	5.2 \pm 0.8
SR9009 (10 μ M)	25.4 \pm 2.1
SR9009 (20 μ M)	48.6 \pm 3.5

Data is representative of treatment with the REV-ERB α agonist SR9009 for 24 hours in a multiple myeloma cell line.[5] A dose-dependent increase in apoptosis is anticipated with **SR-29065** treatment.

Table 4: Inhibition of T-Cell Proliferation by a Small Molecule Inhibitor

Treatment	% Proliferation (CD4+ T-cells)	% Proliferation (CD8+ T-cells)
Unstimulated Control	< 5	< 5
Stimulated Control (e.g., anti-CD3/CD28)	85.3 ± 4.2	78.9 ± 5.1
Stimulated + SR-29065 (1 µM)	To be determined	To be determined
Stimulated + SR-29065 (10 µM)	To be determined	To be determined

This table serves as a template for presenting data from a T-cell proliferation assay. The percentage of proliferating cells is expected to decrease with increasing concentrations of **SR-29065**.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in a cell line of interest following treatment with **SR-29065**.

Materials:

- **SR-29065**
- Cell line of interest (e.g., MDA-MB-231, A549)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)

- Flow cytometry tubes

Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
- **SR-29065** Treatment: Treat the cells with the desired concentrations of **SR-29065** (e.g., 1-20 μ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
- Cell Harvest: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
- Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.
- Fixation: Resuspend the cell pellet in 500 μ L of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
- Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 μ L of PI staining solution.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to best resolve the G0/G1, S, and G2/M peaks.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- **SR-29065**
- Cell line of interest

- Complete cell culture medium
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
- Flow cytometry tubes

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- Cell Harvest: Harvest both adherent and floating cells.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: T-Cell Proliferation Assay using Cell Trace Violet (CTV)

This protocol is for assessing the effect of **SR-29065** on the proliferation of primary human T-cells.

Materials:

- **SR-29065**
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI-1640 medium (with 10% FBS)
- Cell Trace Violet (CTV) dye
- Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
- Flow cytometry tubes
- Fluorochrome-conjugated antibodies against CD4 and CD8

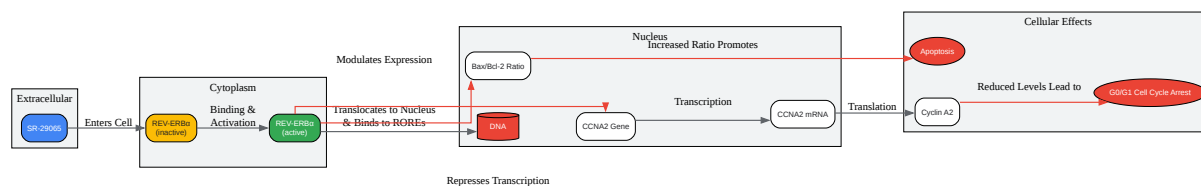
Procedure:

- **T-Cell Isolation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- **CTV Staining:** Resuspend PBMCs in PBS at 1×10^6 cells/mL. Add CTV to a final concentration of 1-5 μ M and incubate for 20 minutes at 37°C, protected from light.
- **Quenching:** Quench the staining by adding 5 volumes of complete RPMI medium. Incubate for 5 minutes.
- **Washing:** Wash the cells twice with complete RPMI medium.
- **Cell Plating and Treatment:** Plate the CTV-labeled PBMCs in a 96-well plate. Add **SR-29065** at various concentrations.
- **Stimulation:** Add anti-CD3/anti-CD28 antibodies to the appropriate wells to stimulate T-cell proliferation. Include unstimulated and stimulated vehicle controls.
- **Incubation:** Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

- Surface Staining: Harvest the cells and stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Proliferation is measured by the successive halving of CTV fluorescence intensity in the CD4+ and CD8+ T-cell populations.

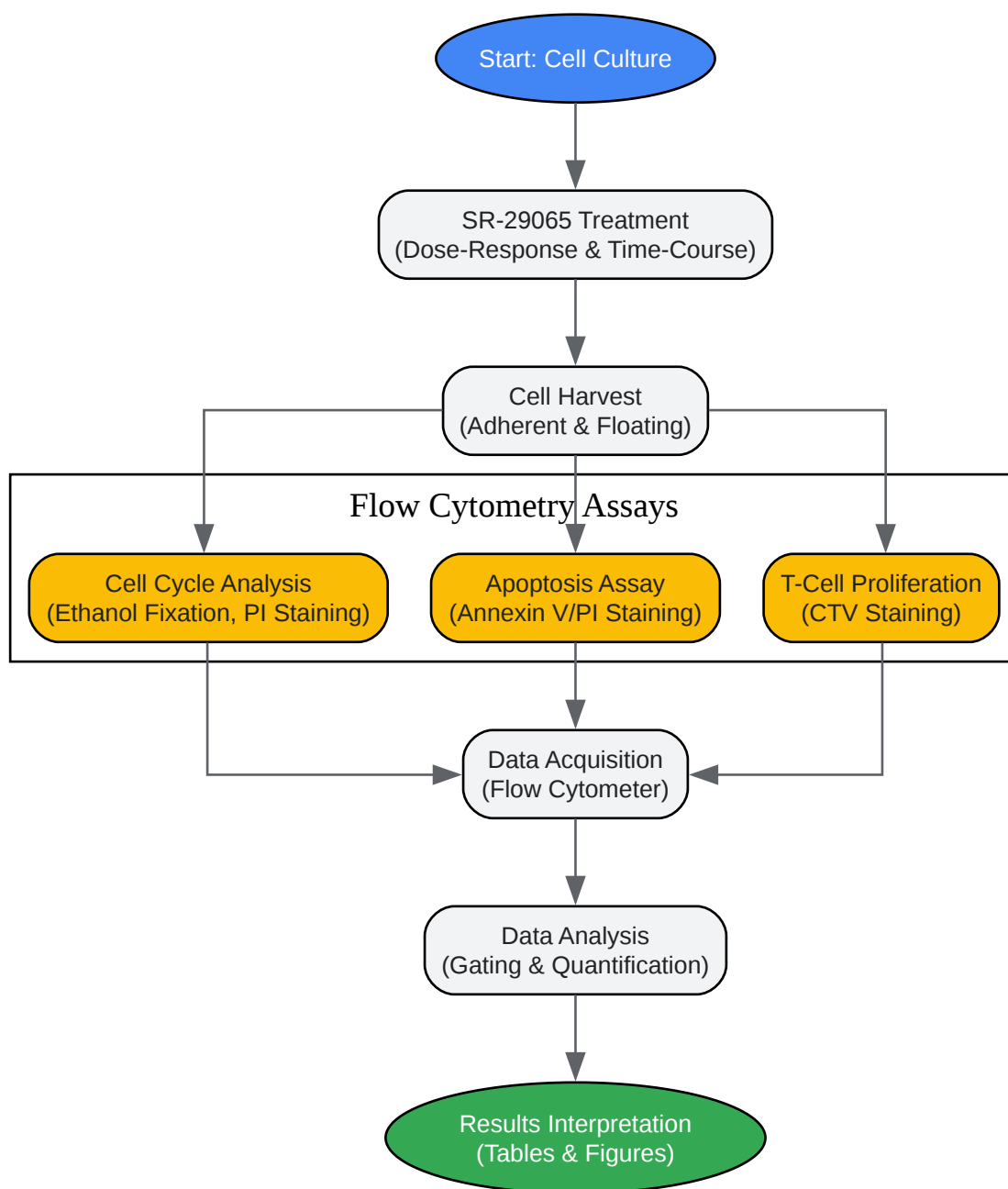
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: **SR-29065** activates REV-ERB α , leading to transcriptional repression of target genes like CCNA2.



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Caption: General experimental workflow for flow cytometry analysis of **SR-29065** treated cells.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Anti-Proliferative Actions of a Synthetic REV-ERBa/β Agonist in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
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